2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid 2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 105523-29-3
VCID: VC5663010
InChI: InChI=1S/C8H11NO2S2/c1-3-12-8-9-5(2)6(13-8)4-7(10)11/h3-4H2,1-2H3,(H,10,11)
SMILES: CCSC1=NC(=C(S1)CC(=O)O)C
Molecular Formula: C8H11NO2S2
Molecular Weight: 217.3

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid

CAS No.: 105523-29-3

Cat. No.: VC5663010

Molecular Formula: C8H11NO2S2

Molecular Weight: 217.3

* For research use only. Not for human or veterinary use.

2-(2-(Ethylthio)-4-methylthiazol-5-yl)acetic acid - 105523-29-3

Specification

CAS No. 105523-29-3
Molecular Formula C8H11NO2S2
Molecular Weight 217.3
IUPAC Name 2-(2-ethylsulfanyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Standard InChI InChI=1S/C8H11NO2S2/c1-3-12-8-9-5(2)6(13-8)4-7(10)11/h3-4H2,1-2H3,(H,10,11)
Standard InChI Key ZMFOTRMQXVYXKU-UHFFFAOYSA-N
SMILES CCSC1=NC(=C(S1)CC(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

The compound’s structure features a thiazole ring substituted with an ethylthio group at position 2, a methyl group at position 4, and an acetic acid moiety at position 5 (Figure 1) . Key physicochemical properties include:

PropertyValue
Molecular FormulaC8H11NO2S2\text{C}_8\text{H}_{11}\text{NO}_2\text{S}_2
Molecular Weight217.3 g/mol
CAS Number105523-29-3

While density, melting point, and boiling point data remain unreported in available literature , its structural similarity to other thiazole derivatives suggests moderate polarity and solubility in organic solvents like ethanol or dichloromethane .

Spectral Characterization

Though direct spectral data for this compound are unavailable, analogous compounds such as 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]acetic acid have been characterized using:

  • Infrared (IR) spectroscopy: Peaks at 1700–1680 cm1^{-1} (C=O stretch) and 2550–2600 cm1^{-1} (S-H stretch absent, confirming substitution) .

  • NMR spectroscopy:

    • 1H^1\text{H}-NMR: Methyl groups resonate at δ 2.4–2.6 ppm, while thiazole protons appear as singlets at δ 7.1–7.3 ppm .

    • 13C^{13}\text{C}-NMR: Carboxylic acid carbon at δ 170–175 ppm and thiazole carbons at δ 120–160 ppm .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is likely synthesized through nucleophilic substitution and esterification, as demonstrated in related studies :

  • Nucleophilic substitution: Reaction of 4,7-dichloroquinoline with 2-mercapto-4-methylthiazole-5-acetic acid in ethanol at 50°C yields intermediates with thioether linkages .

  • Steglich esterification: The acetic acid moiety is activated using NN-ethyl-NN'-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), followed by coupling with amines to form amide derivatives .

Example Reaction Scheme:

4,7-Dichloroquinoline+2-Mercapto-4-methylthiazole-5-acetic acidEtOH, 50°CIntermediateEDC/DMAPAmide Derivatives\text{4,7-Dichloroquinoline} + \text{2-Mercapto-4-methylthiazole-5-acetic acid} \xrightarrow{\text{EtOH, 50°C}} \text{Intermediate} \xrightarrow{\text{EDC/DMAP}} \text{Amide Derivatives}

Optimization Challenges

  • Solvent selection: Ethanol outperforms acetonitrile or methanol in achieving higher yields (14% vs. 6%) .

  • Byproduct formation: Competing reactions at the quinoline ring’s position 7 necessitate careful temperature control .

Pharmacological Activities of Structural Analogs

Antimalarial and Anticancer Effects

Derivatives of 2-(4-methylthiazol-5-yl)acetic acid exhibit promising bioactivity:

  • In vitro antimalarial activity: Compound 11 (an NN-phenylacetamide derivative) showed IC50_{50} values of 0.8 µM against Plasmodium falciparum, comparable to chloroquine .

  • Anticancer potential: Analogous thiazole-acetic acid derivatives induced apoptosis in MDA-MB-468 triple-negative breast cancer cells by degrading oncogenic MLK3 proteins .

Anti-Inflammatory and Hepatoprotective Properties

Thiazolidinone analogs, such as (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, demonstrated:

  • NF-κB inhibition: Reduced TNF-α and IL-1β mRNA levels by 60–70% in CCl4_4-induced hepatitis models .

  • Oxidative stress mitigation: Increased hepatic glutathione levels by 40% and attenuated fibrosis in rats .

Applications in Drug Development

Proteolysis-Targeting Chimeras (PROTACs)

The 4-methylthiazol-5-yl group is integral to PROTACs like CEP1347-VHL-02, which degrade MLK3 in cancer cells :

PROTAC Structure=MLK3 binder+Thiazole linker+VHL ligand\text{PROTAC Structure} = \text{MLK3 binder} + \text{Thiazole linker} + \text{VHL ligand}

This compound reduced MDA-MB-468 cell migration by 80% at 10 µM .

Antibacterial and Antifungal Agents

Thiazole-acetic acid hydrazones displayed:

  • Gram-positive activity: MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Antifungal effects: 70% inhibition of Candida albicans at 32 µg/mL .

Future Directions and Challenges

Synthetic Improvements

  • Catalyst optimization: Replace EDC/DMAP with non-toxic alternatives for greener synthesis.

  • Stereochemical control: Explore asymmetric synthesis to isolate enantiomers with enhanced bioactivity.

Therapeutic Exploration

  • Liver fibrosis clinical trials: Evaluate analogs in non-rodent models to assess translational potential .

  • Combination therapies: Pair thiazole-acetic acid derivatives with checkpoint inhibitors in oncology .

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